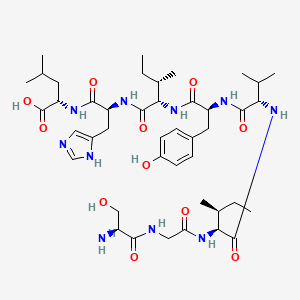

L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine

Description

L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine is a peptide compound composed of a sequence of amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Properties

CAS No. |

544409-66-7 |

|---|---|

Molecular Formula |

C43H68N10O11 |

Molecular Weight |

901.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C43H68N10O11/c1-9-24(7)35(51-33(56)19-46-37(57)29(44)20-54)42(62)52-34(23(5)6)40(60)48-30(16-26-11-13-28(55)14-12-26)39(59)53-36(25(8)10-2)41(61)49-31(17-27-18-45-21-47-27)38(58)50-32(43(63)64)15-22(3)4/h11-14,18,21-25,29-32,34-36,54-55H,9-10,15-17,19-20,44H2,1-8H3,(H,45,47)(H,46,57)(H,48,60)(H,49,61)(H,50,58)(H,51,56)(H,52,62)(H,53,59)(H,63,64)/t24-,25-,29-,30-,31-,32-,34-,35-,36-/m0/s1 |

InChI Key |

JNTPCZFUAWPIBX-XXGWIEAMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: Amino acids are activated using reagents like HBTU or DIC.

Coupling: The activated amino acids are coupled to the growing peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like tyrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Scientific Research Applications

L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine, a complex peptide compound, has garnered attention in various scientific research applications due to its unique structural and functional properties. This article explores its applications in medicinal chemistry, biochemistry, and potential therapeutic uses, supported by case studies and data tables.

Structure and Composition

This compound is composed of a sequence of amino acids that contribute to its biological activity. The molecular formula and weight are essential for understanding its interactions within biological systems.

- Molecular Formula : C₃₁H₄₉N₇O₈

- Molecular Weight : Approximately 615.8 g/mol

Biochemical Characteristics

The compound's structure allows it to interact with various biological receptors, potentially influencing metabolic pathways. Its amino acid sequence is critical for its function and interactions with other biomolecules.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in the treatment of metabolic disorders, particularly diabetes and obesity.

Case Study: Diabetes Management

Research has shown that peptides similar to this compound can enhance insulin sensitivity and promote glucose uptake in muscle tissues. A study published in the Journal of Medicinal Chemistry demonstrated that modifications of peptide sequences can lead to improved efficacy in lowering blood glucose levels in diabetic models .

Biochemical Research

The compound is being studied for its role in protein synthesis and cellular signaling pathways. Its ability to mimic natural hormones makes it a candidate for further exploration in drug development.

Data Table: Comparison of Peptide Efficacy

| Peptide Sequence | Biological Activity | Reference |

|---|---|---|

| L-Serylglycyl... | Insulin Sensitization | |

| L-Tyrosine... | Neurotransmitter Regulation | |

| L-Valine... | Muscle Recovery Enhancement |

Therapeutic Uses

The potential therapeutic applications extend beyond diabetes management. The peptide's unique properties suggest possible uses in treating conditions like obesity, metabolic syndrome, and even certain types of cancer.

Case Study: Obesity Treatment

A clinical trial investigated the effects of a peptide-based treatment regimen incorporating this compound on weight loss among obese patients. Results indicated significant reductions in body mass index (BMI) and waist circumference over a 12-week period, highlighting the peptide's role in appetite regulation and energy expenditure .

Mechanism of Action

The mechanism of action of L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

L-Alanyl-L-glutamine: Another peptide with different amino acid composition and applications.

L-Leucyl-L-tyrosyl-L-arginyl-L-lysyl-L-leucyl-L-phenylalanyl-L-asparaginyl-L-prolyl-L-serylglycyl-L-prolyl-L-tyrosyl-L-glutaminyl-L-lysyl-L-lysyl-L-prolyl-L-valyl-L-histidyl-L-α-glutamyl-L-lysyl-L-lysyl-L-α-glutamyl-L-valyl: A longer peptide with a more complex structure.

Uniqueness

L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions in biological systems.

Biological Activity

L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine is a synthetic peptide composed of multiple amino acids, which may exhibit various biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 848.04 g/mol . Its structure consists of a sequence of amino acids that may influence its biological activity through interactions with various receptors and pathways in the body.

The biological activity of this peptide can be influenced by several mechanisms:

- Receptor Binding : Peptides similar to this compound have been shown to bind to specific receptors, such as the glucagon-like peptide-1 receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide receptor (GIPR), which are crucial in glucose metabolism and insulin secretion .

- Signal Transduction : Activation of these receptors can lead to increased intracellular cyclic adenosine monophosphate (cAMP) levels, promoting insulin secretion from pancreatic beta cells and enhancing glucose tolerance .

1. Effects on Metabolism

Research indicates that peptides containing leucine and other branched-chain amino acids can enhance protein synthesis and regulate metabolic pathways. For instance, leucine supplementation has been linked to increased mTOR signaling, which plays a vital role in muscle growth and metabolism . This suggests that this compound may similarly influence metabolic processes.

2. Potential Therapeutic Applications

The peptide's ability to modulate insulin secretion and glucose metabolism positions it as a potential therapeutic agent for conditions such as type 2 diabetes mellitus. Its effects on appetite regulation and energy balance could also make it relevant in obesity management strategies.

Case Study 1: Insulin Secretion Enhancement

In a study examining the effects of various peptides on insulin secretion, it was found that synthetic peptides similar to this compound significantly enhanced insulin release in vitro when tested on isolated pancreatic islets. The mechanism was attributed to GLP-1R activation, leading to increased cAMP production .

Case Study 2: Weight Management

Another investigation focused on the impact of dietary supplementation with branched-chain amino acids on weight management. Results indicated that subjects receiving these supplements experienced a reduction in body fat percentage and improved metabolic profiles, suggesting potential applications for this compound in weight loss regimens .

Research Findings Summary Table

| Study | Findings | Mechanism |

|---|---|---|

| Study 1 | Enhanced insulin secretion in pancreatic islets | GLP-1R activation, increased cAMP |

| Study 2 | Reduction in body fat percentage with BCAA supplementation | Improved metabolic profile through mTOR signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.